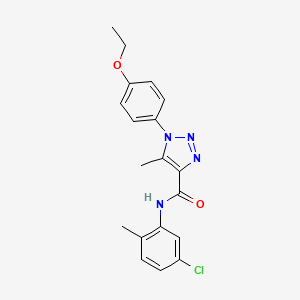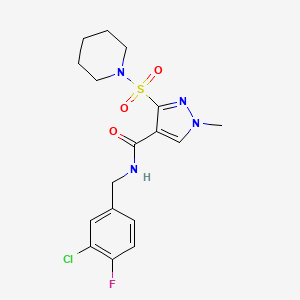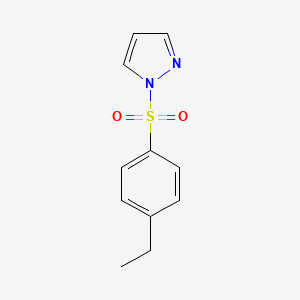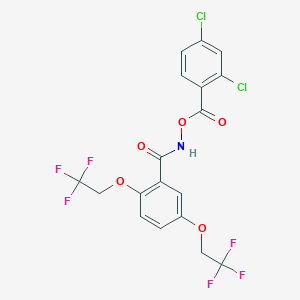![molecular formula C18H18N2O3S2 B2737589 N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896279-49-5](/img/structure/B2737589.png)
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as IBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBT is a member of the benzothiazole family of compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Electrophysiological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is related to compounds exhibiting cardiac electrophysiological activity. Studies have synthesized and evaluated the activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, finding compounds with potency in in vitro Purkinje fiber assays comparable to sematilide, a selective class III agent under clinical trials. This demonstrates the potential of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group in producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).
Antimicrobial and Antitubercular Agents
Another research focus involves the synthesis and pharmacological evaluation of novel sulfonyl derivatives, including those derived from isopropyl thiazole, as potent antimicrobial and antitubercular agents. These compounds have shown moderate to significant antibacterial and antifungal activities, with certain derivatives exhibiting excellent antitubercular activity against Mycobacterium tuberculosis H37Rv, suggesting their potential as effective antimicrobial agents (Suresh Kumar et al., 2013).
Anticancer Activity
The potential anticancer activity of related compounds has also been explored. For instance, derivatives synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide) demonstrated proapoptotic activity, with specific derivatives showing high growth inhibition against melanoma cell lines, highlighting their potential as anticancer agents (Yılmaz et al., 2015).
Carbonic Anhydrase Inhibition
Metal complexes of heterocyclic sulfonamide showing strong carbonic anhydrase (CA) inhibitory properties have been synthesized, indicating that these complexes can act as very powerful inhibitors against human carbonic anhydrase isoenzymes, surpassing the inhibitory effects of acetazolamide (AAZ), a well-known CA inhibitor. This suggests applications in treating conditions related to abnormal CA activity (Büyükkıdan et al., 2013).
Antibacterial Activity with Cell-Penetrating Peptides
Hybrid antimicrobials combining thiazole and sulfonamide groups with cell-penetrating peptides have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria. This novel approach suggests a distinctive mode of action, potentially offering a new avenue for antibacterial therapy (Ratrey et al., 2021).
properties
IUPAC Name |
2-methylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11(2)12-8-9-14-15(10-12)24-18(19-14)20-17(21)13-6-4-5-7-16(13)25(3,22)23/h4-11H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGINLMBDSLGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-8-methyl-6-oxo-N-(2-oxo-2H-chromen-3-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737508.png)
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2737510.png)

![N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2737514.png)
![8-(3-{[(5-methyl-2-furyl)methyl]amino}pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2737516.png)
![1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2737519.png)




![1,7-Dimethyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2737526.png)
![(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2737527.png)

